ボロシクリブ

説明

ボロシクリブは、経口投与されるサイクリン依存性キナーゼ9(CDK9)の選択的阻害剤です。血液悪性腫瘍と固形腫瘍の両方に対する治療の可能性を示しています。CDK9は、細胞周期の調節において重要な役割を果たし、がんにおけるミエロイド白血病細胞分化タンパク質(MCL1)やMYCプロトオンコジーンタンパク質(MYC)などの治療標的の調節を含みます .

科学的研究の応用

Voruciclib has been extensively studied for its applications in:

Chemistry: Used as a tool compound to study CDK9 inhibition.

Biology: Investigated for its role in regulating gene transcription and protein degradation.

Medicine: Demonstrated potential in treating acute myeloid leukemia, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma. .

Industry: Potential applications in developing targeted cancer therapies.

作用機序

ボロシクリブは、遺伝子転写の重要な調節因子であるCDK9を選択的に阻害することで効果を発揮します。CDK9は、がん細胞でしばしば調節異常を起こすMCL1とMYCの転写を制御します。CDK9を阻害することにより、ボロシクリブはMCL1とMYCをダウンレギュレートし、がん細胞の細胞増殖を抑制し、アポトーシスを増加させます .

生化学分析

Biochemical Properties

Voruciclib interacts with CDK9, a key enzyme involved in cell cycle regulation . By inhibiting CDK9, Voruciclib indirectly downregulates the anti-apoptotic protein Mcl-1 . This interaction is crucial as Mcl-1 contributes to the pathophysiology of certain B-cell malignancies and AML .

Cellular Effects

Voruciclib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, Voruciclib decreases Mcl-1 protein expression, which can lead to increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of Voruciclib involves its potent inhibition of CDK9 . This leads to a decrease in Mcl-1 protein levels, thereby promoting apoptosis in cancer cells . This mechanism of action supports the evaluation of Voruciclib as a single agent and in combination with other drugs in the treatment of AML and B-cell malignancies .

Temporal Effects in Laboratory Settings

In laboratory settings, Voruciclib has been shown to decrease Mcl-1 protein expression in a time-dependent manner . This suggests that the effects of Voruciclib can change over time, potentially influencing its efficacy and the design of treatment schedules .

Dosage Effects in Animal Models

While specific dosage effects of Voruciclib in animal models are not mentioned in the search results, it’s known that Voruciclib has been evaluated in preclinical models for its effects on Mcl-1 protein expression and its synergistic effects with venetoclax .

Metabolic Pathways

Voruciclib’s primary metabolic pathway involves its interaction with CDK9 . By inhibiting CDK9, Voruciclib can influence the levels of Mcl-1, a protein that plays a crucial role in the survival of cancer cells .

Transport and Distribution

The specific transport and distribution mechanisms of Voruciclib within cells and tissues are not mentioned in the search results. Given its role as a CDK9 inhibitor, it’s likely that Voruciclib is distributed to areas of the cell where CDK9 is active .

Subcellular Localization

The specific subcellular localization of Voruciclib is not mentioned in the search results. As a CDK9 inhibitor, Voruciclib would be expected to localize to areas of the cell where CDK9 and its associated proteins are found .

準備方法

ボロシクリブの合成には、重要な中間体の形成と最終的なカップリング反応を含む、複数のステップが含まれます。特定の合成経路と反応条件は、所有権があり、公表されていません。工業生産方法は、通常、大規模生産のためにこれらの合成経路を最適化し、高収率と高純度を保証します .

化学反応の分析

ボロシクリブは、以下を含むさまざまな化学反応を起こします。

酸化と還元: これらの反応は、分子内の官能基の修飾に不可欠です。

置換反応: これらの反応に使用される一般的な試薬と条件には、ハロゲン化剤と求核剤が含まれます。

主な生成物: これらの反応から生成される主な生成物は、官能基が修飾されたボロシクリブの誘導体であり、薬理学的特性を強化します.

科学研究の応用

ボロシクリブは、以下の応用について広く研究されています。

類似化合物との比較

ボロシクリブは、CDK9に対する強力で選択的な阻害活性を持つため、ユニークです。類似の化合物には、以下が含まれます。

フラボピリドール(アルボシジブ): より広範な活性を持つ別のCDK阻害剤ですが、標的外の効果や用量制限的な毒性と関連付けられています.

ソトラシブ(AMG 510): およびアダグラシブ :前臨床モデルにおいて、ボロシクリブと併用した場合に相乗効果を示すKRAS阻害剤.

ボロシクリブのCDK9に対する選択性と他のがん治療薬との相乗効果の可能性は、有望な治療薬としての可能性を示しています。

特性

IUPAC Name |

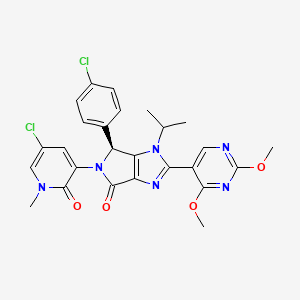

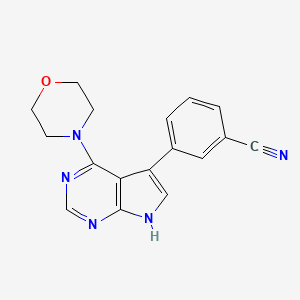

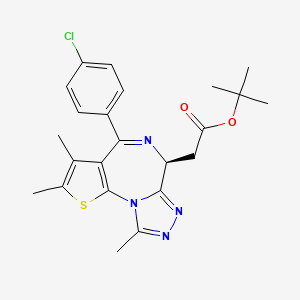

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPGRAKIAJJGMM-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000023-04-0 | |

| Record name | Voruciclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voruciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VORUCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。